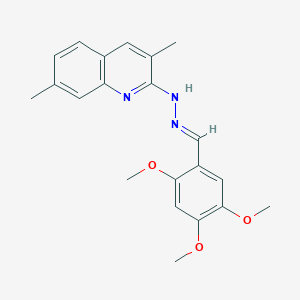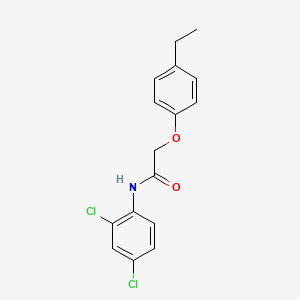![molecular formula C18H13F3N2O2 B5868293 N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)
N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea, commonly known as TFNPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFNPU is a urea derivative that belongs to the class of N-aryl-N'-substituted ureas.
Mecanismo De Acción
TFNPU exerts its biological effects by inhibiting tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network, causing cell cycle arrest and eventual apoptosis. Additionally, TFNPU has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
TFNPU has been shown to exhibit significant biochemical and physiological effects, including antiproliferative, antimicrobial, and anti-inflammatory activities. TFNPU has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TFNPU is its broad-spectrum activity against various microorganisms, including fungi and bacteria. Additionally, TFNPU has a relatively low toxicity profile, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of TFNPU is its poor solubility in water, which can limit its potential applications in vivo.
Direcciones Futuras
There are several potential future directions for research on TFNPU. One area of interest is the development of TFNPU derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential applications of TFNPU in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the development of new synthetic methods for TFNPU and its derivatives could lead to the discovery of new compounds with improved biological activity.
Métodos De Síntesis
TFNPU can be synthesized using different methods, including the reaction of 1-naphthylamine with 4-(trifluoromethoxy)phenyl isocyanate. Another method involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with 1-naphthylurea in the presence of a base.
Aplicaciones Científicas De Investigación
TFNPU has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, TFNPU has been investigated as a potential anticancer agent due to its ability to inhibit tubulin polymerization. Additionally, TFNPU has been studied as a potential antifungal and antibacterial agent.
Propiedades
IUPAC Name |
1-naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)25-14-10-8-13(9-11-14)22-17(24)23-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTBEHIIVXPPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)

![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)





![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)

![2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)